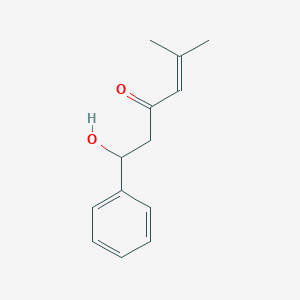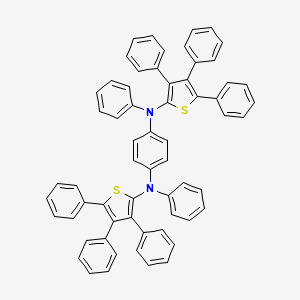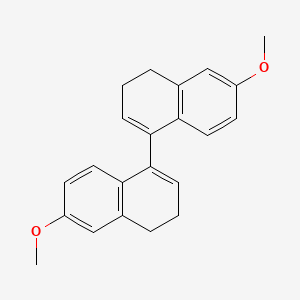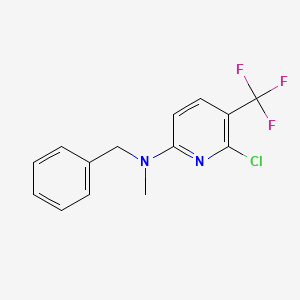
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride typically involves the reaction of dodecylamine with epichlorohydrin to form an intermediate, which is then reacted with another dodecylamine molecule. The final step involves quaternization with methyl chloride to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving controlled temperatures and pressures.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium group to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride ion, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or other halides are commonly used.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium compounds.
科学研究应用
Chemistry: In chemistry, N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: In biological research, it is used to study membrane interactions due to its ability to integrate into lipid bilayers. It is also used in the preparation of liposomes and other vesicular structures .
Medicine: It is also being investigated for its use in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, disinfectants, and emulsifiers. Its surfactant properties make it valuable in the production of cosmetics and personal care products .
作用机制
The mechanism of action of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis in microbial cells. This disruption is facilitated by the hydrophobic interactions between the long alkyl chains and the lipid tails in the membrane .
相似化合物的比较
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium bromide
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium iodide
Comparison: While all these compounds share similar structures and surfactant properties, the chloride variant is often preferred due to its lower cost and higher availability. The bromide and iodide variants may offer slightly different reactivity profiles, particularly in substitution reactions, but are generally less commonly used .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique surfactant properties and ability to interact with lipid membranes make it a valuable tool in various scientific and industrial processes.
属性
CAS 编号 |
500297-48-3 |
|---|---|
分子式 |
C39H82ClNO2 |
分子量 |
632.5 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl(tridodecyl)azanium;chloride |
InChI |
InChI=1S/C39H82NO2.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-40(37-39(42)38-41,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h39,41-42H,4-38H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
CGTUUYMUCXAPFK-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC(CO)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)





